molecular formula C19H17N3O2S B2456221 (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-43-9

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2456221
CAS No.: 872613-43-9
M. Wt: 351.42
InChI Key: GDZDYPGCVSQQQB-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry

1,3,4-Oxadiazoles are synthesized from N-benzoylthioamides reacting with hydrazines and hydroxylamine, leading to heterocycles such as 1H-1,2,4-triazoles and 1,2,4-oxadiazoles. These reactions underpin the versatility of 1,3,4-oxadiazole compounds in creating a wide range of heterocyclic compounds with potential applications in drug development and material science (Whitfield & Papadopoulos, 1981).

Anticancer Activity

Compounds featuring the 1,3,4-oxadiazole ring have been explored for their anticancer properties. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, indicating the therapeutic potential of oxadiazole derivatives in oncology (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activity

Several studies have demonstrated the antimicrobial and antitubercular activities of 1,3,4-oxadiazole derivatives. These compounds have shown effectiveness against a range of bacterial and fungal strains, as well as Mycobacterium tuberculosis, suggesting their potential use in treating infectious diseases (Desai et al., 2016).

Material Science

1,3,4-Oxadiazole compounds have also found applications in material science, particularly in the development of polymeric materials with specific properties. For example, aromatic polyamides containing 1,3,4-oxadiazole units exhibit good thermal stability and solubility, making them suitable for casting into thin, flexible films with potential applications in electronics and photonics (Sava et al., 2003).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been assessed for their ability to inhibit corrosion in metals, demonstrating the chemical versatility and practical applications of oxadiazole compounds in industrial settings (Ammal et al., 2018).

Properties

IUPAC Name

N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(16-11-5-2-6-12-16)20-14-17-21-22-19(24-17)25-13-7-10-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,20,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZDYPGCVSQQQB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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